molecular formula C8H9ClN4 B3045997 7-Chloro-6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 117713-49-2

7-Chloro-6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B3045997
CAS No.: 117713-49-2
M. Wt: 196.64
InChI Key: TWMIAIOQGKGLKF-UHFFFAOYSA-N
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Description

7-Chloro-6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine ( 117713-49-2) is a high-value chemical intermediate with the molecular formula C 8 H 9 ClN 4 and a molecular weight of 196.64 g/mol . This compound belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) family, a privileged scaffold in medicinal chemistry recognized for its versatility in drug design . The TP core is isoelectronic with purine, allowing it to function as a potential bioisostere in the design of novel bioactive molecules . This characteristic makes TP derivatives valuable for investigating new therapeutic agents. While specific biological data for this exact chloro-ethyl-methyl derivative is limited in public literature, TP-based compounds have demonstrated significant research potential across multiple areas. They have been explored as inhibitors of viral RNA-dependent RNA polymerase for influenza treatment , positive modulators of the GABAA receptor with anticonvulsant activity , and inhibitors of various kinases in oncology research . The presence of multiple nitrogen atoms in the TP structure also grants metal-chelating properties, which can be utilized in developing diagnostic agents or catalysts . This product is provided for research and development purposes. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

7-chloro-6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4/c1-3-6-5(2)12-8-10-4-11-13(8)7(6)9/h4H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMIAIOQGKGLKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C(=NC=N2)N=C1C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201195894
Record name 7-Chloro-6-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201195894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117713-49-2
Record name 7-Chloro-6-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117713-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-6-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201195894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 7-Chloro-6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of 1,2,4-triazole derivatives with appropriate reagents. One common method involves the reaction of 1,2,4-triazol-5-amine with ethyl 4-chloro-3-oxobutanoate in the presence of acetic acid, followed by treatment with phosphorus oxychloride . This method yields the desired triazolopyrimidine compound with high efficiency.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to purify the final product and ensure its stability during storage and transportation.

Chemical Reactions Analysis

7-Chloro-6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

Antitumor Properties
Research indicates that derivatives of 7-chloro-6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that this compound can inhibit the growth of breast cancer cells and other malignancies through mechanisms that are still being elucidated.

Antibacterial and Antiviral Activities
In addition to its antitumor properties, there is emerging evidence suggesting that this compound may possess antibacterial and potential antiviral properties. These activities are attributed to its structural characteristics which allow it to interact with specific biological targets.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions aimed at optimizing yield and purity. Various synthetic routes have been explored to produce this compound efficiently. The ability to modify the structure leads to the generation of various derivatives with potentially enhanced biological activities.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

  • Breast Cancer Cell Lines : A study demonstrated that this compound significantly inhibited cell proliferation in MCF-7 breast cancer cells through apoptosis induction.
  • Antibacterial Testing : In vitro assays revealed that derivatives showed promising activity against Gram-positive bacteria such as Staphylococcus aureus.
  • Mechanistic Studies : Preliminary investigations into the mechanism of action suggest that the compound may interfere with DNA synthesis or repair mechanisms in cancer cells.

Mechanism of Action

The mechanism of action of 7-Chloro-6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, in cancer cells, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the induction of cell apoptosis and cell cycle arrest, ultimately reducing cancer cell proliferation.

Comparison with Similar Compounds

Key Observations :

  • Chlorine at position 7 is a common feature in bioactive triazolopyrimidines, contributing to electron-withdrawing effects that stabilize the scaffold and influence binding interactions .
  • The 5-methyl substituent reduces steric hindrance compared to bulkier groups like phenyl, favoring interactions with compact binding pockets .

Table 2: SNAr Reactivity of 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

Entry Amine Reagent Product Substituent Yield (%)
1 Aniline 7-Anilino 92
2 Benzylamine 7-Benzylamino 85

Implications for the Target Compound :
The 6-ethyl group may sterically hinder SNAr at position 7 compared to 5-methyl or 5-phenyl analogues, necessitating harsher reaction conditions or catalysts.

Antiproliferative Activity

  • 7-Anilino derivatives (e.g., compound 8q in ) exhibit potent antiproliferative activity (IC₅₀ = 83 nM against HeLa cells) by inhibiting tubulin polymerization .
  • 5-Phenyl substituents (e.g., 7-chloro-5-phenyl) show moderate activity, suggesting that bulkier groups at position 5 may reduce efficacy unless paired with optimized substituents at position 7 .

Biological Activity

7-Chloro-6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activities associated with this compound, focusing on its anticancer properties and potential antiviral effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a triazole ring fused to a pyrimidine moiety. Its molecular formula is C8H9ClN4C_8H_9ClN_4, and it has a molecular weight of 196.64 g/mol. The compound is typically synthesized through multi-step reactions involving triazole derivatives and various alkylating agents.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from this scaffold have been evaluated for their antiproliferative activities against various human cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism of Action
H12MGC-8039.47Inhibition of ERK signaling pathway
H12HCT-1169.58Induction of apoptosis
H12MCF-713.1Cell cycle arrest at G2/M phase

These findings indicate that the compound exhibits significant antiproliferative effects, outperforming established chemotherapeutic agents like 5-Fluorouracil (5-FU) .

The mechanisms underlying the anticancer activity of these compounds include:

  • Inhibition of Cell Proliferation : Compounds such as H12 have demonstrated the ability to inhibit cell growth and colony formation in cancer cell lines.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : H12 causes G2/M phase arrest in cancer cells, which is critical for halting tumor growth.
  • Signaling Pathway Modulation : The compound significantly inhibits the ERK signaling pathway by reducing phosphorylation levels of key proteins such as ERK1/2 and AKT .

Antiviral Activity

In addition to its anticancer properties, there is emerging evidence suggesting that derivatives of this compound may possess antiviral activity . Research has indicated that certain triazolo-pyrimidine derivatives can inhibit viral replication by targeting specific viral polymerases or interfering with viral entry mechanisms .

Study on Anticancer Efficacy

A notable study involved testing a series of triazolo-pyrimidine derivatives against several cancer cell lines. Among them, compound H12 was identified as particularly potent with IC50 values significantly lower than those observed for traditional chemotherapeutics. This study underscored the potential for developing new anticancer agents based on this scaffold .

Antiviral Evaluation

Another investigation assessed the antiviral properties of triazolo-pyrimidine derivatives against influenza A virus. The results indicated that these compounds could effectively inhibit viral replication in vitro, suggesting a promising avenue for further research into their use as antiviral agents .

Q & A

Q. What are the optimized synthetic routes for 7-chloro-6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via cyclocondensation of aminotriazole derivatives with ketones or aldehydes. For example:

  • Route A : Reacting 1H-1,2,4-triazol-5-amine with ethyl 3-oxohexanoate and aromatic aldehydes in DMF at 105°C for 3 hours yields 65% product after purification with EtOH .
  • Route B : Using POCl₃ and Et₃N in 1,4-dioxane under reflux achieves chlorination at the 7-position, critical for introducing the chloro substituent .

Q. Key Variables :

  • Catalysts : TMDP (tetramethylenediphosphonic acid) in water/ethanol mixtures enhances reaction efficiency .
  • Solvent : Polar aprotic solvents (e.g., DMF) improve cyclization, while dioxane facilitates chlorination .

Q. How can structural characterization be performed to confirm the regiochemistry of the triazolo[1,5-a]pyrimidine core?

Methodological Answer:

  • X-ray Crystallography : Resolves bond lengths and angles (e.g., planar triazole ring, envelope conformation of dihydropyrimidine) .
  • NMR :
    • ¹H NMR : Methyl groups at C5 and C6 appear as singlets (δ 2.1–2.5 ppm).
    • ¹³C NMR : C7 (chloro-substituted) shows deshielding (~150 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 533) confirm molecular weight .

Advanced Research Questions

Q. What biological activities have been reported for triazolo[1,5-a]pyrimidine derivatives, and how can structure-activity relationships (SAR) guide optimization?

Methodological Answer:

  • Anticancer Activity : Derivatives inhibit ERK signaling (e.g., IC₅₀ = 1.2 µM against MGC-803 gastric cancer cells) .
  • Enzyme Inhibition : Substituted aryl amines (e.g., D2: N-(benzo[b]thiophen-5-yl)-6-ethyl-5-methyl-triazolo[1,5-a]pyrimidin-7-amine) target MDM2-p53 protein interactions .

Q. SAR Insights :

  • Chloro Substituent : Enhances lipophilicity and target binding .
  • Ethyl/Methyl Groups : Improve metabolic stability by reducing CYP450 oxidation .

Q. How can computational modeling predict pharmacokinetic properties of 7-chloro-6-ethyl-5-methyl-triazolo[1,5-a]pyrimidine derivatives?

Methodological Answer:

  • Docking Studies : Molecular docking with AutoDock Vina identifies binding poses in enzyme active sites (e.g., MDM2) .
  • ADME Prediction : SwissADME estimates:
    • LogP : ~2.8 (optimal for blood-brain barrier penetration).
    • H-bond donors/acceptors : 2/5, complying with Lipinski’s rules .

Q. How should researchers address contradictions in reported synthetic yields or spectral data?

Methodological Answer:

  • Reproducibility Checks : Verify catalyst purity (e.g., TMDP vs. POCl₃) and solvent drying .
  • Analytical Cross-Validation : Use HSQC NMR to resolve overlapping signals or LC-MS to detect byproducts .
  • Case Study : Discrepancies in melting points (205–207°C vs. 221–223°C) may arise from polymorphic forms—differential scanning calorimetry (DSC) can clarify .

Q. What strategies improve crystal growth for X-ray diffraction studies of triazolo[1,5-a]pyrimidines?

Methodological Answer:

  • Solvent Selection : Slow evaporation from ethanol at 4°C produces single crystals .
  • Additives : p-Toluenesulfonic acid in benzene removes water via azeotropic distillation, enhancing crystal purity .

Q. How do substituent modifications at the 5-, 6-, and 7-positions affect electronic properties and reactivity?

Methodological Answer:

  • Electron-Withdrawing Groups (Cl) : Increase electrophilicity at C7, facilitating nucleophilic substitution .
  • Methyl/Ethyl Groups : Steric effects at C5/C6 reduce ring flexibility, stabilizing the envelope conformation observed in crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
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7-Chloro-6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

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